4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 6006-63-9
VCID: VC21278455
InChI: InChI=1S/C22H19N3O3/c1-2-12-27-18-8-5-15(6-9-18)21(26)24-17-7-10-20-19(13-17)25-22(28-20)16-4-3-11-23-14-16/h3-11,13-14H,2,12H2,1H3,(H,24,26)
SMILES: CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol

4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

CAS No.: 6006-63-9

Cat. No.: VC21278455

Molecular Formula: C22H19N3O3

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide - 6006-63-9

Specification

CAS No. 6006-63-9
Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
IUPAC Name 4-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
Standard InChI InChI=1S/C22H19N3O3/c1-2-12-27-18-8-5-15(6-9-18)21(26)24-17-7-10-20-19(13-17)25-22(28-20)16-4-3-11-23-14-16/h3-11,13-14H,2,12H2,1H3,(H,24,26)
Standard InChI Key HFYCJQYBWHSVGR-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator